molecular formula C16H16O2 B14416512 2-(Oxiran-2-yl)-1,2-diphenylethanol CAS No. 87141-85-3

2-(Oxiran-2-yl)-1,2-diphenylethanol

Cat. No.: B14416512
CAS No.: 87141-85-3
M. Wt: 240.30 g/mol
InChI Key: SRUFELPITNJAML-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)-1,2-diphenylethanol is an organic compound that features an oxirane (epoxide) ring and two phenyl groups attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxiran-2-yl)-1,2-diphenylethanol typically involves the epoxidation of alkenes. One common method is the reaction of styrene oxide with benzaldehyde in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of a β-hydroxy ketone intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-yl)-1,2-diphenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, ketones, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Oxiran-2-yl)-1,2-diphenylethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.

    Industry: It is utilized in the production of epoxy resins, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-yl)-1,2-diphenylethanol involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can modify the compound’s structure and properties, enabling its use in various applications. The molecular targets and pathways involved depend on the specific context of its use, such as in biological systems or material science .

Properties

CAS No.

87141-85-3

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-(oxiran-2-yl)-1,2-diphenylethanol

InChI

InChI=1S/C16H16O2/c17-16(13-9-5-2-6-10-13)15(14-11-18-14)12-7-3-1-4-8-12/h1-10,14-17H,11H2

InChI Key

SRUFELPITNJAML-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

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